Avicequinone C

Content Navigation

Product Name

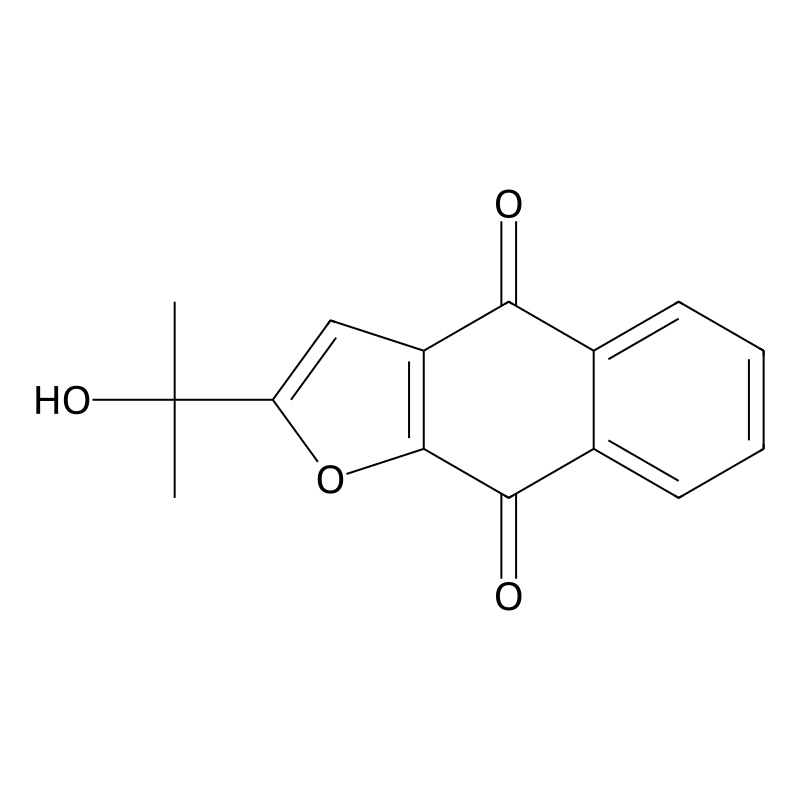

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Avicequinone C is a naturally occurring compound classified as a furanonaphthoquinone, primarily isolated from the mangrove species Avicennia marina. This compound is notable for its unique chemical structure, which contributes to its biological activities, particularly its role in inhibiting the enzyme 5α-reductase, implicated in androgenic alopecia and other conditions related to hormone regulation. Avicequinone C has garnered attention for its potential therapeutic applications, especially in hair loss treatments.

The biological activity of Avicequinone C is primarily linked to its anti-androgenic properties. Research indicates that it effectively inhibits 5α-reductase type 1, leading to a reduction in DHT levels by approximately 52% in cell-based assays . This inhibition is crucial for potential applications in treating conditions like androgenetic alopecia. Additionally, studies have shown that Avicequinone C promotes hair growth by enhancing the proliferation of dermal papilla cells, which play a vital role in hair follicle development .

The synthesis of Avicequinone C has been explored through various methods, primarily focusing on extraction from Avicennia marina. Techniques such as solvent extraction and chromatographic methods are commonly employed to isolate this compound from plant material. Recent studies have also investigated synthetic pathways to produce Avicequinone C and its derivatives, aiming to enhance yield and facilitate further biological evaluations .

Avicequinone C holds significant promise in several applications:

- Hair Loss Treatment: Due to its inhibitory effects on 5α-reductase and promotion of hair growth, it is being explored as a potential active ingredient in hair care products aimed at combating hair loss.

- Pharmaceutical Development: Its unique biological activity makes it a candidate for developing new therapies targeting androgen-related disorders.

- Cosmetic Industry: The compound's properties could be leveraged in formulations designed for scalp health and revitalization.

Studies on Avicequinone C have focused on its interactions with biological systems, particularly concerning its inhibition of 5α-reductase. Interaction studies using cell-based models have provided insights into how Avicequinone C modulates hormonal pathways involved in hair growth and loss. These studies suggest that the compound may interact synergistically with other natural extracts or compounds to enhance therapeutic efficacy against hair loss .

Avicequinone C shares structural and functional similarities with other naphthoquinones and related compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Avicequinone A | Naphthoquinone | Antioxidant properties | Found in Avicennia alba, different side chains |

| Avicequinone B | Naphthoquinone | Antimicrobial activity | Similar structure but distinct biological effects |

| Juglone | Naphthoquinone | Antitumor and antifungal properties | Found in walnuts, broader range of activities |

| Plumbagin | Naphthoquinone | Anticancer properties | Exhibits significant cytotoxicity |

Avicequinone C is unique among these compounds due to its specific inhibitory action on 5α-reductase type 1 and its application potential in treating androgen-related conditions like hair loss. Its distinct structural modifications contribute to its unique biological profile compared to other naphthoquinones.

Solvent-Based Extraction Techniques

Solvent-based extraction represents the foundational approach for obtaining Avicequinone C from Avicennia marina plant material. The selection of appropriate solvents is critical for maximizing extraction efficiency while preserving the structural integrity of the target compound [1] [2] [3].

Methanol Extraction Protocols

Methanol extraction has emerged as the most widely employed technique for Avicequinone C isolation. The methanolic heartwood extract of Avicennia marina demonstrates significant bioactivity, with extraction yields typically ranging from 21 to 23 percent [4] [1]. The standard protocol involves grinding dried plant material to powder form, followed by maceration in methanol for 48 hours at room temperature with frequent stirring. This method utilizes a solid-to-solvent ratio of 1:5 (100 grams of plant material to 500 milliliters of methanol) [1].

The extraction process incorporates several critical parameters that influence yield and purity. Temperature control at room temperature prevents thermal degradation of thermolabile quinone compounds, while extended maceration time ensures complete penetration of the solvent into plant cell matrices [2]. Filtration through Whatman filter paper number 1 followed by concentration using rotary vacuum evaporators at temperatures below 40 degrees Celsius preserves compound integrity [1].

Ethanol Extraction Methodologies

Ethanol extraction provides an alternative approach with distinct advantages for certain applications. Studies utilizing 96 percent ethanol have reported extraction yields ranging from 37 to 42 percent for various plant extracts [1] [3]. The ethanol extraction protocol typically involves elevated temperatures and shorter extraction times compared to methanol methods. Ultrasonic-assisted ethanol extraction has shown particular promise, utilizing frequencies of 25 to 35 kilohertz and power settings of 450 to 550 watts at extraction temperatures of 35 to 45 degrees Celsius [5].

Comparative Solvent Systems

Research has demonstrated that solvent polarity significantly influences the extraction efficiency of Avicequinone C. A comparative study examining chloroform-methanol mixtures revealed that 50 percent chloroform in methanol increased naphthoquinone content to 0.29 percent by weight [6]. This enhancement is attributed to the improved solubility characteristics of quinone compounds in mixed polar-nonpolar solvent systems [7].

Serial exhaustive extraction employing solvents of increasing polarity has proven effective for comprehensive compound recovery. The sequence typically progresses from hexane through ethyl acetate to methanol, ensuring broad polarity range coverage and preparation of crude extracts suitable for further purification [2] [8].

Bioactivity-Guided Fractionation

Bioactivity-guided fractionation represents a sophisticated approach that combines systematic separation with biological activity assessment to identify and isolate active compounds [9] [10] [11]. This methodology is particularly valuable for Avicequinone C isolation due to its potent 5α-reductase inhibitory activity.

Fundamental Principles

The bioactivity-guided fractionation process operates on the principle that complex mixtures can be systematically separated into simpler fractions, with biological activity serving as the guide for identifying fractions containing the target compound [10]. For Avicequinone C, the process typically involves initial extraction followed by sequential fractionation using various chromatographic techniques, with each fraction evaluated for 5α-reductase inhibitory activity [12] [4].

Implementation Strategies

The implementation of bioactivity-guided fractionation for Avicequinone C follows a structured protocol. Initial methanolic extracts undergo primary fractionation using liquid-liquid partitioning or column chromatography. Each resulting fraction is then subjected to bioassays measuring 5α-reductase type 1 inhibitory activity using human hair dermal papilla cells [4] [13]. Fractions demonstrating significant biological activity proceed to further fractionation until pure compounds are obtained [11].

A successful example of this approach led to the identification of Avicequinone C as a 5α-reductase type 1 inhibitor with an inhibition constant of 38.8 micromolar [4]. The activity-guided process revealed that the methanolic extract reduced 5α-dihydrotestosterone production by 52 percent at a concentration of 10 micrograms per milliliter [12].

Quality Control in Bioactivity-Guided Processes

Quality control measures in bioactivity-guided fractionation include standardized bioassay protocols, consistent cell culture conditions, and reproducible analytical methods. Cell-based assays must maintain strict controls for pH, temperature, and incubation times to ensure reliable activity measurements [4] [13]. Additionally, chemical analysis using thin layer chromatography and high-performance liquid chromatography provides orthogonal confirmation of compound identity and purity [11] [14].

Chromatographic Purification Methods

Thin Layer Chromatography Applications

Thin layer chromatography serves multiple critical functions in Avicequinone C isolation and purification, including qualitative analysis, reaction monitoring, and preparative separation [15] [16] [14]. The technique provides rapid, cost-effective analysis with high sensitivity for quinone compounds.

Stationary Phase Selection and Preparation

Pre-rinsing procedures using methanol or other polar solvents remove manufacturing impurities and surface contaminants that could interfere with separation [15]. The chromatographic direction must be considered during pre-treatment, as impurities concentrate at the solvent front position.

Mobile Phase Optimization

Mobile phase selection critically influences separation quality and compound resolution. For Avicequinone C and related naphthoquinones, optimal separations are achieved using ethyl acetate-hexane mixtures with ratios ranging from 9:1 to 4:1 [14] [17]. More polar systems incorporating methanol, such as ethyl acetate-methanol (78:22), provide enhanced resolution for polar quinone derivatives [14].

The development process requires careful control of chamber saturation and environmental conditions. Chambers are pre-saturated with mobile phase vapor for several minutes before plate introduction to ensure reproducible retention factor values [15] [16]. Temperature and humidity control significantly impact separation quality and reproducibility.

Detection and Visualization Methods

Avicequinone C detection employs multiple visualization techniques. Primary detection utilizes ultraviolet light at 254 nanometers, where quinone compounds appear as dark spots against fluorescent backgrounds [14]. Long-wave ultraviolet light at 365 nanometers reveals additional fluorescence characteristics useful for compound identification.

Chemical detection methods include treatment with phosphoric acid solutions followed by heating, which enhances visualization of quinone compounds [4]. The tetrazolium red staining method provides sensitive detection for bioactive compounds in biological assay applications [14].

Quantitative Analysis Applications

High-performance thin layer chromatography coupled with densitometry enables quantitative determination of Avicequinone C concentrations. This approach has demonstrated excellent validation parameters, including linearity values exceeding 0.997, relative standard deviations below 2 percent, and recovery percentages between 98 and 102 percent [18] [19].

The densitometric analysis measures light absorption at specific wavelengths, providing direct correlation with compound concentration. Calibration curves constructed using authentic standards enable precise quantification across concentration ranges relevant for pharmaceutical applications [18].

Preparative Column Chromatography

Preparative column chromatography represents the primary method for large-scale purification of Avicequinone C from crude extracts [20] [21]. This technique enables the isolation of gram quantities of pure compound while maintaining high recovery yields and product quality.

Column Design and Packing

Successful preparative separations require careful attention to column design parameters. Column diameter typically ranges from 2.5 to 5 centimeters, with lengths of 20 to 50 centimeters depending on separation requirements [20]. The length-to-diameter ratio significantly influences resolution, with higher ratios providing improved separation at the cost of increased analysis time.

Silica gel serves as the primary stationary phase, with particle sizes of 32 to 63 micrometers providing optimal balance between resolution and flow rate [22]. The slurry packing method ensures uniform bed density and minimizes channeling effects that could compromise separation quality [20].

Gradient Elution Systems

Gradient elution protocols enable systematic separation of complex quinone mixtures. Initial conditions typically employ low-polarity solvents such as petroleum ether or hexane, with gradual introduction of more polar modifiers including ethyl acetate and methanol [20] [21]. Representative gradient profiles begin with 100 percent hexane, progressing through hexane-ethyl acetate mixtures (9:1, 4:1, 1:1) to pure ethyl acetate or methanol [22].

Flow rate optimization balances separation quality with analysis time. Typical flow rates range from 1 to 5 milliliters per minute, with lower rates providing enhanced resolution for difficult separations [20]. Fraction collection intervals of 10 to 25 milliliters enable systematic monitoring of elution profiles.

Load Capacity and Sample Application

Sample loading represents a critical parameter influencing separation quality and recovery yield. Optimal loading typically does not exceed 2 to 5 percent of the total column capacity to maintain resolution [20]. For Avicequinone C isolation, crude extract concentrations of 20 to 50 milligrams per gram of silica gel provide acceptable separation quality.

Sample application techniques include wet loading, where the crude extract is dissolved in the initial mobile phase and applied directly to the column head [20]. Alternative dry loading methods involve adsorption of the sample onto silica gel followed by column application. Both approaches require careful attention to sample distribution to prevent band broadening.

Monitoring and Collection Strategies

Fraction monitoring employs thin layer chromatography analysis of collected fractions to track compound elution [11] [14]. Systematic analysis of every fraction enables construction of elution profiles and identification of fractions containing the target compound. Ultraviolet detection at 254 and 280 nanometers provides additional monitoring capability for quinone compounds.

Fraction pooling strategies consider both chemical composition and biological activity. Fractions containing pure Avicequinone C are identified through comparative thin layer chromatography with authentic standards [4]. Pooled fractions undergo concentration using rotary evaporation followed by final purification if necessary.

High-Performance Liquid Chromatography

High-performance liquid chromatography represents the most sophisticated analytical and preparative technique for Avicequinone C purification, offering superior resolution, sensitivity, and quantitative capabilities [23] [24] [6] [25].

Column Selection and Stationary Phases

Reversed-phase chromatography using octadecylsilane columns provides optimal separation characteristics for Avicequinone C and related naphthoquinones [24] [6] [25]. Column specifications typically include 4.6 millimeter internal diameter, 150 to 250 millimeter length, and 5-micrometer particle size stationary phases. These parameters provide excellent balance between resolution, analysis time, and sensitivity.

Phenomenex octadecylsilane columns have demonstrated particular effectiveness for naphthoquinone separations, achieving baseline resolution of multiple quinone derivatives within 25 to 50 minutes [24] [6]. Column temperature control at 25 degrees Celsius ensures reproducible retention times and peak shapes.

Mobile Phase Development

Mobile phase optimization for Avicequinone C employs gradient elution systems combining water and organic modifiers. Typical compositions include methanol-water or acetonitrile-water mixtures with acidic modifiers to improve peak shapes and retention reproducibility [24] [6] [25].

Representative gradient profiles begin with 25 percent organic modifier, increasing systematically to 100 percent organic over 30 to 50 minutes [6]. Acetic acid addition at concentrations of 0.01 to 5 percent provides pH control and enhances separation selectivity [24] [6]. Flow rates of 0.8 to 1.0 milliliters per minute optimize separation quality while maintaining reasonable analysis times.

Detection Systems and Sensitivity

Ultraviolet detection at wavelengths between 254 and 280 nanometers provides primary detection for Avicequinone C [24] [6] [25]. Diode array detection enables spectral confirmation of compound identity through comparison with authentic standard spectra. Detection limits for Avicequinone C range from 0.2 to 6 picomoles per injection, depending on the specific detection system employed [23].

Mass spectrometric detection offers enhanced selectivity and structural confirmation capabilities. Electrospray ionization in positive mode provides molecular ion confirmation and fragmentation patterns characteristic of the furanonaphthoquinone structure [4]. Tandem mass spectrometry enables quantification at the picogram level with high specificity.

Method Validation Parameters

Analytical method validation for Avicequinone C quantification follows established pharmaceutical guidelines. Linearity studies demonstrate correlation coefficients exceeding 0.9995 across concentration ranges spanning two to three orders of magnitude [24] [6]. Precision studies yield relative standard deviations below 5 percent for both within-day and between-day analyses.

Accuracy assessments through recovery studies demonstrate values between 92.5 and 102 percent across the analytical range [24] [6]. Selectivity studies confirm absence of interference from co-extracted compounds or degradation products. Stability studies establish storage conditions and analysis timeframes that maintain compound integrity.

Structural Elucidation Techniques

Nuclear magnetic resonance spectroscopy represents the gold standard for structural elucidation of Avicequinone C and related natural products [26] [27]. The technique provides detailed information about molecular connectivity, stereochemistry, and conformational characteristics essential for complete structural determination.

One-Dimensional Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy provides fundamental structural information about Avicequinone C. The spectrum reveals characteristic signals for the furanonaphthoquinone framework, including aromatic protons resonating between 7 and 8 parts per million and aliphatic protons from the isopropyl side chain appearing between 1 and 2 parts per million [28] [29].

The hydroxyl proton of the tertiary alcohol typically appears as a broad singlet around 4 to 5 parts per million, while the furan ring proton resonates at approximately 6.8 parts per million as a sharp singlet [29]. Integration values confirm the molecular formula and substitution pattern.

Carbon-13 nuclear magnetic resonance spectroscopy elucidates the complete carbon framework of Avicequinone C. Carbonyl carbons of the quinone system appear downfield at 180 to 185 parts per million, while aromatic carbons resonate between 120 and 160 parts per million [29] [30]. The quaternary carbon of the isopropyl group appears around 71 parts per million, with methyl carbons resonating near 25 to 30 parts per million.

Distortionless enhancement by polarization transfer experiments facilitate carbon multiplicity determination, distinguishing between methyl, methylene, methine, and quaternary carbons [31] [29]. This information proves essential for confirming the proposed molecular structure and substitution patterns.

Two-Dimensional Nuclear Magnetic Resonance Experiments

Correlation spectroscopy experiments establish proton-proton connectivity patterns essential for structural elucidation [26] [31] [29]. For Avicequinone C, correlation spectroscopy reveals coupling between aromatic protons and confirms the substitution pattern of the naphthoquinone core. Coupling between methyl protons and the methine proton of the isopropyl group establishes the side chain connectivity.

Heteronuclear single quantum coherence spectroscopy provides direct carbon-proton correlations, enabling unambiguous assignment of carbon signals to their corresponding protons [31] [29]. This technique proves particularly valuable for assigning overlapping aromatic signals and confirming the molecular substitution pattern.

Heteronuclear multiple bond connectivity experiments reveal long-range carbon-proton correlations across two to three bonds [26] [31] [29]. These correlations establish the connectivity between the quinone core and the furan ring system, confirming the fused ring structure characteristic of Avicequinone C. Correlations between side chain protons and aromatic carbons establish the substitution position.

Advanced Structural Characterization Methods

Nuclear Overhauser enhancement spectroscopy experiments provide information about spatial proximity between protons, enabling stereochemical assignments and conformational analysis [26] [31]. For Avicequinone C, these experiments confirm the relative orientation of substituents and the overall molecular conformation.

Mass spectrometry provides complementary structural information, including molecular weight confirmation and fragmentation patterns [4] [29]. High-resolution mass spectrometry determines the exact molecular formula, while tandem mass spectrometry experiments reveal characteristic fragmentation pathways that confirm the structural assignment.

Infrared spectroscopy contributes additional structural information, particularly regarding functional group identification [29]. Characteristic quinone carbonyl stretching frequencies appear around 1650 to 1680 wavenumbers, while hydroxyl stretching occurs near 3400 to 3500 wavenumbers.

Quality Control Parameters and Analytical Standards

Comprehensive quality control systems ensure the reliability and reproducibility of Avicequinone C isolation and analysis procedures [32] [18] [19]. These systems encompass analytical method validation, reference standard preparation, and ongoing performance monitoring.

Analytical Method Validation Framework

Method validation for Avicequinone C analysis follows established pharmaceutical guidelines incorporating specificity, linearity, accuracy, precision, detection limits, quantitation limits, and robustness assessments [18] [19]. Specificity studies demonstrate that analytical methods can distinguish Avicequinone C from related compounds and potential impurities without interference.

Linearity assessments establish the proportional relationship between analytical response and analyte concentration across the intended working range [18] [19]. Acceptable linearity requires correlation coefficients of 0.9995 or greater, with residual analysis confirming the absence of systematic bias. Working ranges typically span two to three orders of magnitude to accommodate various sample concentrations.

Accuracy evaluations through recovery studies demonstrate the closeness of measured values to true concentrations [18] [19]. Recovery studies employ samples spiked with known amounts of Avicequinone C at concentrations representing 80, 100, and 120 percent of the target level. Acceptable recovery ranges from 80 to 120 percent with relative standard deviations below 5 percent.

Precision assessments evaluate method reproducibility under various conditions [18] [19]. Repeatability studies examine within-day precision using multiple preparations of the same sample, while intermediate precision evaluates between-day, analyst, and equipment variations. Acceptable precision requires relative standard deviations below 5 percent for pharmaceutical applications.

Detection and Quantitation Limits

Detection limit determinations establish the minimum concentration at which Avicequinone C can be reliably detected [18] [19]. For high-performance liquid chromatography methods, detection limits typically range from 0.2 to 6 picomoles per injection, depending on the specific detection system employed [23]. Signal-to-noise ratios of 3:1 provide the minimum acceptable detection criterion.

Quantitation limits represent the minimum concentration at which Avicequinone C can be accurately quantified [18] [19]. These limits typically correspond to signal-to-noise ratios of 10:1 and demonstrate acceptable precision and accuracy. For high-performance thin layer chromatography methods, quantitation limits range from 163 to 495 parts per million [18] [19].

Method sensitivity assessments consider both instrumental and sample preparation factors that influence detection capabilities. Matrix effects, extraction recovery, and instrumental noise all contribute to overall method sensitivity and must be systematically evaluated during validation [32] [18].

Reference Standard Requirements

Reference standards for Avicequinone C must meet strict purity and characterization requirements [32] [33]. Primary standards require purity levels exceeding 98 percent as determined by multiple analytical techniques including high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry.

Standard characterization includes complete structural confirmation through spectroscopic methods, moisture content determination, and assessment of potential impurities [32] [33]. Certificates of analysis document all characterization data and provide traceability to recognized measurement standards.

XLogP3

Dates

Explore Compound Types